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Abstract
Methoxydienone, also known as methoxygonadiene or MAX-LMG, is a synthetic steroid that

has garnered interest for its dual progestogenic and anabolic-androgenic properties. First

synthesized in the 1960s during the pursuit of novel progestins for oral contraceptives, it was

never commercialized for medical use. However, its potent anabolic effects have led to its

clandestine use as a designer steroid. This technical guide provides a comprehensive overview

of the discovery, historical development, synthesis, and biological activity of Methoxydienone.

It is intended to serve as a resource for researchers, scientists, and professionals in drug

development, offering detailed insights into its pharmacology, including summaries of available

quantitative data, experimental protocols, and visualizations of its signaling pathways.

Discovery and Historical Development
Methoxydienone (13β-ethyl-3-methoxygona-2,5(10)-dien-17-one) was first synthesized in the

1960s and 1970s by the team of chemist Herchel Smith at Wyeth Pharmaceuticals.[1][2] The

research group was focused on developing new synthetic progestins for use in oral

contraceptives.[1] As a 19-nortestosterone derivative, Methoxydienone belongs to a class of

steroids that were extensively investigated for their hormonal activities.[3]
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Despite its potent anabolic properties, Methoxydienone was never marketed for therapeutic

use.[1] Its development coincided with the rise of other synthetic progestins like norgestrel and

levonorgestrel, which became widely adopted in contraceptive formulations.[4] Notably,

Methoxydienone serves as a key chemical intermediate in the synthesis of levonorgestrel, a

widely used progestin.[5]

In more recent times, Methoxydienone has emerged on the internet as a "designer steroid,"

sold in supplements marketed to bodybuilders and athletes for its muscle-building capabilities.

[2][6][7][8] This has led to its classification as a banned substance by the World Anti-Doping

Agency (WADA).[9]

Chemical Synthesis
The synthesis of Methoxydienone typically starts from methoxygonadiene. A prominent

synthetic route involves the reaction of methoxygonadiene with an alkynyllithium ammine

complex to form an acetylide intermediate. This intermediate is then hydrolyzed to yield

Methoxydienone.[10]

A more detailed, patented process describes the synthesis of levonorgestrel from

Methoxydienone, highlighting the latter's role as a crucial precursor.[11] This process involves

the ethynylation of Methoxydienone to create an acetylide, which is then hydrolyzed to

produce levonorgestrel.[11] The general workflow for the synthesis of levonorgestrel from

Methoxydienone is outlined below.

Synthesis of Levonorgestrel from Methoxydienone.

Mechanism of Action and Signaling Pathways
Methoxydienone exerts its biological effects primarily through its interaction with two key

nuclear receptors: the androgen receptor (AR) and the progesterone receptor (PR). As a

synthetic steroid, it mimics the actions of the endogenous hormones testosterone and

progesterone.

Androgen Receptor Signaling
Upon entering a target cell, Methoxydienone can bind to the androgen receptor located in the

cytoplasm. This binding event triggers a conformational change in the receptor, causing it to
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dissociate from heat shock proteins (HSPs). The activated receptor-ligand complex then

translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as

Androgen Response Elements (AREs) in the promoter regions of target genes. This binding

initiates the transcription of genes involved in anabolic processes, such as muscle protein

synthesis.[1][10][12][13][14]

Androgen Receptor Signaling Pathway.

Progesterone Receptor Signaling
Similar to its interaction with the androgen receptor, Methoxydienone also functions as an

agonist at the progesterone receptor. The binding of Methoxydienone to the progesterone

receptor initiates a signaling cascade that modulates the expression of progesterone-

responsive genes. This can occur through both classical (genomic) and non-classical (non-

genomic) pathways. In the classical pathway, the ligand-bound receptor translocates to the

nucleus and binds to Progesterone Response Elements (PREs) on the DNA.[9][15][16][17][18]

Non-classical pathways can involve the rapid activation of intracellular signaling kinases, such

as the MAPK pathway.[16][17]

Progesterone Receptor Signaling Pathway.

Pharmacological Data
Quantitative data on the pharmacological properties of Methoxydienone are scarce in publicly

available literature. Much of the information is qualitative or derived from its classification as a

designer steroid.

Property Value
Reference
Compound

Source

Anabolic:Androgenic

Ratio
~54:27

Testosterone

Propionate
[19]

Anabolic:Androgenic

Ratio
~90:625 Nandrolone [19]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.researchgate.net/figure/The-principle-of-in-vitro-androgen-transactivation-assay-based-on-stable-transfection-of_fig1_268985821
https://pubmed.ncbi.nlm.nih.gov/20599585/
https://pubmed.ncbi.nlm.nih.gov/17935685/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1867976/
https://pubmed.ncbi.nlm.nih.gov/18395441/
https://www.benchchem.com/product/b7820968?utm_src=pdf-body
https://www.benchchem.com/product/b7820968?utm_src=pdf-body
https://www.webmd.com/vitamins/ai/ingredientmono-1636/methoxydienone-%5Bfast-facts%5D
https://tsar.jrc.ec.europa.eu/test-method/tm2010-07
https://pubmed.ncbi.nlm.nih.gov/26962720/
https://www.oecd.org/en/publications/test-no-441-hershberger-bioassay-in-rats_9789264076334-en.html
https://ehp.niehs.nih.gov/doi/full/10.1289/ehp.8751
https://pubmed.ncbi.nlm.nih.gov/26962720/
https://www.oecd.org/en/publications/test-no-441-hershberger-bioassay-in-rats_9789264076334-en.html
https://www.benchchem.com/product/b7820968?utm_src=pdf-body
https://en.wikipedia.org/wiki/Methoxydienone
https://en.wikipedia.org/wiki/Methoxydienone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7820968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: The anabolic and androgenic activities are based on injection administration, and no data

on oral activity in humans are available.[19]

Experimental Protocols
Detailed experimental protocols for studies specifically on Methoxydienone are not readily

available in the scientific literature. However, standardized assays are used to determine the

androgenic, antiandrogenic, and progestogenic activities of compounds like Methoxydienone.

Hershberger Bioassay (OECD Test Guideline 441)
This in vivo assay is the standard for assessing androgenic and antiandrogenic properties of a

substance.[13][17][18][20]

Principle: The assay is based on the weight changes of five androgen-dependent tissues in a

castrated male rat model: ventral prostate, seminal vesicles (plus coagulating glands),

levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[17]

Procedure (for androgenicity):

Young adult male rats are castrated.

After a recovery period, the animals are treated with the test substance daily for 10

consecutive days via oral gavage or subcutaneous injection.

A vehicle control group and a positive control group (e.g., testosterone propionate) are

included.

Approximately 24 hours after the last dose, the animals are euthanized, and the five target

tissues are excised and weighed.

A statistically significant increase in the weight of at least two of the five tissues indicates

an androgenic effect.[17]

In Vitro Androgen Receptor Transactivation Assay
(OECD Test Guideline 458)
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This assay determines if a chemical can activate the androgen receptor and induce gene

expression.[1][5][12][15][21]

Principle: A cell line (e.g., HeLa, CHO, or U2OS) is stably transfected with a plasmid

containing the human androgen receptor and a reporter gene (e.g., luciferase) under the

control of an androgen-responsive promoter.[15]

Procedure:

The cells are cultured in the presence of various concentrations of the test substance.

If the substance is an androgen agonist, it will bind to the androgen receptor, leading to

the expression of the reporter gene.

The activity of the reporter gene product (e.g., luminescence for luciferase) is measured

and is proportional to the androgenic activity of the substance.

Progesterone Receptor Competitive Binding Assay
This in vitro assay is used to determine the binding affinity of a substance to the progesterone

receptor.[7][22][23][24][25]

Principle: The assay measures the ability of a test compound to compete with a radiolabeled

or fluorescently-labeled progesterone ligand for binding to the progesterone receptor.

Procedure:

A preparation containing the progesterone receptor (e.g., from rabbit uterine cytosol or

recombinant human PR) is incubated with a fixed concentration of the labeled ligand and

varying concentrations of the test substance.

After reaching equilibrium, the bound and free labeled ligand are separated.

The amount of bound labeled ligand is measured. A decrease in the amount of bound

labeled ligand with increasing concentrations of the test substance indicates competitive

binding.
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The IC50 (the concentration of the test substance that inhibits 50% of the specific binding

of the labeled ligand) can be calculated to determine the binding affinity.

Metabolism and Toxicology
The metabolism of Methoxydienone in humans has not been extensively studied in a formal

clinical setting. As a "designer steroid," much of the information on its metabolism comes from

analytical chemistry studies aimed at detecting its use in sports.[6][8][11][26][27][28][29][30][31]

[32] It is expected to undergo phase I (e.g., hydroxylation, reduction) and phase II (e.g.,

glucuronidation, sulfation) metabolism in the liver, similar to other anabolic-androgenic steroids.

[32]

The toxicological profile of Methoxydienone has also not been formally evaluated. However,

as a synthetic anabolic-androgenic steroid, it is presumed to carry similar health risks, which

can include:

Liver damage

Cardiovascular problems

Hormonal imbalances, leading to side effects such as gynecomastia in males and virilization

in females

Behavioral changes[9]

It is important to note that because Methoxydienone is not a 17α-alkylated steroid, it may

have a lower potential for hepatotoxicity compared to many oral anabolic steroids.[33]

However, its oral bioavailability is also likely to be limited.[33]

Conclusion
Methoxydienone is a synthetic steroid with a dual identity: a product of pharmaceutical

research into progestins and a designer anabolic-androgenic steroid. While it was never

commercialized for medical use, its potent anabolic effects have led to its illicit use in the realm

of performance enhancement. This guide has provided a comprehensive overview of its

discovery, synthesis, and biological activity, drawing from the available scientific literature. For

researchers and drug development professionals, Methoxydienone serves as an interesting
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case study in steroid chemistry and pharmacology, highlighting the fine line between

therapeutic potential and misuse. Further research is needed to fully characterize its

pharmacological and toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Comparative evaluation of androgen and progesterone receptor transcription selectivity
indices of 19-nortestosterone-derived progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

3. The androgenicity of progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. downloads.regulations.gov [downloads.regulations.gov]

6. wada-ama.org [wada-ama.org]

7. Progesterone Competitive ELISA Kit (EIAP4C21) - Invitrogen [thermofisher.com]

8. Designer steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Methoxydienone [FAST FACTS]: Overview, Uses, Side Effects, Precautions, Interactions,
Dosing and Reviews [webmd.com]

10. Relative progestational and androgenic activity of four progestins used for male
hormonal contraception assessed in vitro in relation to their ability to suppress LH secretion
in the castrate male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

11. rjptonline.org [rjptonline.org]

12. Androgen receptor transactivation assay using green fluorescent protein as a reporter -
PubMed [pubmed.ncbi.nlm.nih.gov]

13. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for
in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC
[pmc.ncbi.nlm.nih.gov]

14. Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen
bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b7820968?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/The-principle-of-in-vitro-androgen-transactivation-assay-based-on-stable-transfection-of_fig1_268985821
https://pubmed.ncbi.nlm.nih.gov/15261304/
https://pubmed.ncbi.nlm.nih.gov/15261304/
https://pubmed.ncbi.nlm.nih.gov/7825629/
https://www.researchgate.net/publication/346656270_English_Version_STEROID_HORMONES_ANTIINFLAMMATORY_DRUGS_CONTRACEPTIVE_PILLS_COMPOUNDS_AND_THE_PEOPLE_HISTORIC_NOTES_PART_I_and_II
https://downloads.regulations.gov/EPA-HQ-OPP-2017-0214-0010/attachment_1.pdf
https://www.wada-ama.org/en/resources/scientific-research/metabolism-new-anabolic-steroids-development-vitro-methodology
https://www.thermofisher.com/elisa/product/Progesterone-Competitive-ELISA-Kit/EIAP4C21
https://pubmed.ncbi.nlm.nih.gov/20020364/
https://www.webmd.com/vitamins/ai/ingredientmono-1636/methoxydienone-%5Bfast-facts%5D
https://www.webmd.com/vitamins/ai/ingredientmono-1636/methoxydienone-%5Bfast-facts%5D
https://pubmed.ncbi.nlm.nih.gov/20599585/
https://pubmed.ncbi.nlm.nih.gov/20599585/
https://pubmed.ncbi.nlm.nih.gov/20599585/
https://rjptonline.org/AbstractView.aspx?PID=2021-14-10-17
https://pubmed.ncbi.nlm.nih.gov/17935685/
https://pubmed.ncbi.nlm.nih.gov/17935685/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1867976/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1867976/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1867976/
https://pubmed.ncbi.nlm.nih.gov/18395441/
https://pubmed.ncbi.nlm.nih.gov/18395441/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7820968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. Transactivation assay for detection of androgenic activity of chemicals | EURL ECVAM -
TSAR [tsar.jrc.ec.europa.eu]

16. In vivo and in vitro metabolism of the designer anabolic steroid furazadrol in
thoroughbred racehorses - PubMed [pubmed.ncbi.nlm.nih.gov]

17. oecd.org [oecd.org]

18. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

19. Methoxydienone - Wikipedia [en.wikipedia.org]

20. oecd.org [oecd.org]

21. oecd.org [oecd.org]

22. assets.fishersci.com [assets.fishersci.com]

23. Competitive progesterone antagonists: receptor binding and biologic activity of
testosterone and 19-nortestosterone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

24. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart
[creativebiomart.net]

25. PolarScreen™ Progesterone Receptor Competitor Assay Kit, Green 400 x 20 μL assays
[thermofisher.com]

26. In-vivo metabolic study of a new designer steroid substance 6β-chlorotestosterone |
World Anti Doping Agency [wada-ama.org]

27. researchgate.net [researchgate.net]

28. Detection of methandienone and its metabolites in equine urine, plasma and hair
following a multidose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

29. tud.qucosa.de [tud.qucosa.de]

30. Efficient approach for the detection and identification of new androgenic metabolites by
applying SRM GC-CI-MS/MS: a methandienone case study - PubMed
[pubmed.ncbi.nlm.nih.gov]

31. A new sulphate metabolite as a long-term marker of metandienone misuse - PubMed
[pubmed.ncbi.nlm.nih.gov]

32. researchgate.net [researchgate.net]

33. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-Depth Technical Guide to Methoxydienone:
Discovery, Development, and Biological Activity]. BenchChem, [2025]. [Online PDF].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://tsar.jrc.ec.europa.eu/test-method/tm2010-07
https://tsar.jrc.ec.europa.eu/test-method/tm2010-07
https://pubmed.ncbi.nlm.nih.gov/26962720/
https://pubmed.ncbi.nlm.nih.gov/26962720/
https://www.oecd.org/en/publications/test-no-441-hershberger-bioassay-in-rats_9789264076334-en.html
https://ehp.niehs.nih.gov/doi/full/10.1289/ehp.8751
https://en.wikipedia.org/wiki/Methoxydienone
https://www.oecd.org/en/publications/2009/09/test-no-441-hershberger-bioassay-in-rats_g1ghbb57.html
https://www.oecd.org/en/publications/test-no-458-stably-transfected-human-androgen-receptor-transcriptional-activation-assay-for-detection-of-androgenic-agonist-and-antagonist-activity-of-chemicals_9789264264366-en.html
https://assets.fishersci.com/TFS-Assets/LSG/manuals/EIAP4C21_Progesterone_Competitive_Rev2_23Feb2023_web.pdf
https://pubmed.ncbi.nlm.nih.gov/446780/
https://pubmed.ncbi.nlm.nih.gov/446780/
https://www.creativebiomart.net/progesterone-receptor-competitor-assay-kit-red-462852.htm
https://www.creativebiomart.net/progesterone-receptor-competitor-assay-kit-red-462852.htm
https://www.thermofisher.com/order/catalog/product/A15905
https://www.thermofisher.com/order/catalog/product/A15905
https://www.wada-ama.org/en/resources/scientific-research/vivo-metabolic-study-new-designer-steroid-substance-6b
https://www.wada-ama.org/en/resources/scientific-research/vivo-metabolic-study-new-designer-steroid-substance-6b
https://www.researchgate.net/publication/356410182_Development_of_the_method_for_determining_Methandienone_in_Toxicology_and_doping-analysis
https://pubmed.ncbi.nlm.nih.gov/38234065/
https://pubmed.ncbi.nlm.nih.gov/38234065/
https://tud.qucosa.de/api/qucosa%3A89820/attachment/ATT-0/
https://pubmed.ncbi.nlm.nih.gov/27434811/
https://pubmed.ncbi.nlm.nih.gov/27434811/
https://pubmed.ncbi.nlm.nih.gov/27434811/
https://pubmed.ncbi.nlm.nih.gov/24055830/
https://pubmed.ncbi.nlm.nih.gov/24055830/
https://www.researchgate.net/publication/12865092_Identification_of_metabolites_of_the_anabolic_steroid_methandienone_formed_by_bovine_hepatocytes_in_vitro
https://www.researchgate.net/publication/297652736_In_vivo_and_in_vitro_metabolism_of_the_designer_anabolic_steroid_furazadrol_in_thoroughbred_racehorses
https://www.benchchem.com/product/b7820968#discovery-and-historical-development-of-methoxydienone
https://www.benchchem.com/product/b7820968#discovery-and-historical-development-of-methoxydienone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7820968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Available at: [https://www.benchchem.com/product/b7820968#discovery-and-historical-
development-of-methoxydienone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b7820968#discovery-and-historical-development-of-methoxydienone
https://www.benchchem.com/product/b7820968#discovery-and-historical-development-of-methoxydienone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7820968?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7820968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

